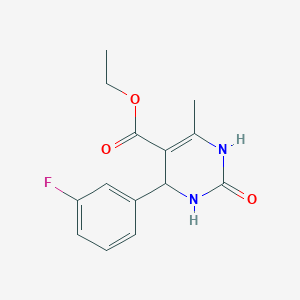![molecular formula C24H15BrN2O2 B5199439 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenazine, which is a heterocyclic organic compound with a tricyclic structure. The presence of the bromine group in this compound enhances its biological activity and makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate is not fully understood. However, it is believed to act by inducing oxidative stress and causing DNA damage in cancer cells. This leads to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a selective cytotoxic effect on cancer cells while sparing normal cells. This compound has also been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor volume in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate in lab experiments include its high potency and selectivity towards cancer cells, as well as its potential as a photosensitizer. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate. These include:
1. Investigating the mechanism of action of this compound in more detail to better understand its potential as a cancer treatment.
2. Developing new methods for synthesizing this compound that are more efficient and cost-effective.
3. Testing the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.
4. Exploring the potential of this compound as a photosensitizer in other applications, such as antibacterial and antiviral therapies.
5. Investigating the use of this compound in other fields, such as materials science and electronics.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and to explore its potential in cancer treatment and other areas.
Métodos De Síntesis
The synthesis of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate involves the reaction of 4-bromoaniline with 2-nitrobenzaldehyde in the presence of sodium acetate and acetic acid. The resulting intermediate is then reduced with iron powder and acetic acid to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate has shown potential in various scientific research applications. It has been studied for its antimicrobial, anticancer, and antitumor properties. In addition, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
[6-(4-bromophenyl)benzo[a]phenazin-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O2/c1-14(28)29-24-18-7-3-2-6-17(18)22-23(21(24)15-10-12-16(25)13-11-15)27-20-9-5-4-8-19(20)26-22/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIYYOVFMXYALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)

![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)
![(1-{[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5199450.png)
![N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5199456.png)
![N-(5-fluoro-2-methylbenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5199462.png)
